N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide
Description
N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide is a chiral acetamide derivative featuring a pyrrolidine core substituted with an ethyl group and a 2-aminopropionyl moiety. Its stereochemistry, denoted by (R) and (S) configurations, is critical for its molecular interactions.
Properties
IUPAC Name |
N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-4-14(9(3)15)10-5-6-13(7-10)11(16)8(2)12/h8,10H,4-7,12H2,1-3H3/t8-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOLDRZKLSBVJG-WCBMZHEXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)C(C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCN(C1)C(=O)[C@H](C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Amino Group: The amino group is introduced via a reductive amination reaction using an appropriate amine and reducing agent.
Acetylation: The final step involves the acetylation of the amino group to form the acetamide moiety.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents may also be used to enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the acetamide moiety to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
N-[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The pathways involved could include signal transduction mechanisms, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents, ring systems, and stereochemistry, leading to differences in physicochemical properties and biological relevance. Below is a detailed analysis:
Substituent Variations: N-Alkyl Groups
- N-Methyl Analog: N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide (CAS: 1401668-76-5) shares the same pyrrolidine backbone but replaces the ethyl group with methyl. This reduces its molecular weight to 213.28 g/mol (C₁₀H₁₉N₃O₂) compared to the ethyl variant (estimated MW ~227.3 g/mol). The methyl substitution likely enhances solubility but may reduce lipophilicity, impacting membrane permeability .
- N-Isopropyl and N-Cyclopropyl Analogs: Compounds like N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-isopropyl-acetamide () and N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-cyclopropyl-acetamide introduce bulkier substituents. These modifications could improve metabolic stability or target binding but may hinder synthetic accessibility .
Ring System Modifications
- Piperidine vs. Pyrrolidine: Substituting pyrrolidine (5-membered ring) with piperidine (6-membered ring), as seen in N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide (), alters conformational flexibility and hydrogen-bonding capacity. Piperidine derivatives may exhibit distinct pharmacokinetic profiles due to increased ring size .
- Positional Isomerism: N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide () shifts the substituent from the 3-yl to 2-yl position on the pyrrolidine ring. This minor structural change could significantly affect receptor binding or enzymatic recognition .
Stereochemical Variations
The (R) and (S) designations in the compound’s name indicate specific stereochemical arrangements. Analogs with inverted configurations, such as (S)-N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide (), may display altered biological activity due to mismatched chiral interactions .
Physicochemical and Commercial Comparison
Biological Activity
N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide, a compound belonging to the class of Mannich bases, has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Molecular Formula: C11H21N3O2
Molar Mass: 227.3 g/mol
CAS Number: 1401664-84-3
Synthesis
The synthesis of this compound typically involves a Mannich reaction, where a pyrrolidine derivative is reacted with an acylating agent. This process can be optimized using various catalysts to enhance yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, leading to various pharmacological effects. The mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can modulate the activity of G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.
Anticancer Activity
Research has indicated that Mannich bases exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound possess cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain Mannich bases showed IC50 values in the nanomolar range against gastric cancer cells, indicating potent antiproliferative activity .
Analgesic and Anti-inflammatory Effects
Compounds within the Mannich base class have been reported to exhibit analgesic and anti-inflammatory activities comparable to standard drugs like diclofenac sodium. This suggests potential therapeutic applications in pain management and inflammation reduction .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that certain Mannich bases demonstrate significant antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Escherichia coli .
Case Studies
- Anticancer Studies:
- Analgesic and Anti-inflammatory Research:
- Antimicrobial Evaluations:
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
